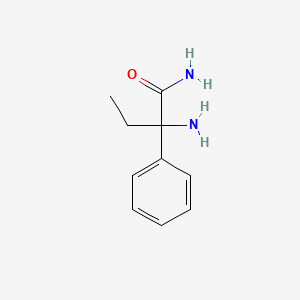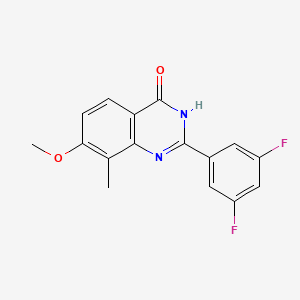
penta-2,4-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
penta-2,4-dien-1-amine: is an organic compound with the molecular formula C5H9N . It is characterized by the presence of a pentadiene chain with an amine group attached to the first carbon. This compound is known for its reactive nature due to the conjugated diene system, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: penta-2,4-dien-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: penta-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
penta-2,4-dien-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of penta-2,4-dien-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The conjugated diene system allows the compound to participate in electron transfer reactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A precursor in the synthesis of penta-2,4-dien-1-amine.
2,4-Hexadien-1-amine: A similar compound with an extended carbon chain.
2,4-Pentadien-1-ol: An alcohol derivative with similar reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines a conjugated diene system with an amine group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H9N |
|---|---|
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
(2E)-penta-2,4-dien-1-amine |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H,1,5-6H2/b4-3+ |
Clé InChI |
HSFHMJJDUVEWRQ-ONEGZZNKSA-N |
SMILES isomérique |
C=C/C=C/CN |
SMILES canonique |
C=CC=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (S)-3-chloro-7-isopropyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B8722430.png)
![ethyl 6-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8722436.png)





![4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide](/img/structure/B8722482.png)


